molecular formula C15H20N2O4 B8713203 Benzyl 4-(methoxycarbonylamino)piperidine-1-carboxylate

Benzyl 4-(methoxycarbonylamino)piperidine-1-carboxylate

Cat. No.: B8713203
M. Wt: 292.33 g/mol
InChI Key: SBJMNKLKUBCTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(methoxycarbonylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

benzyl 4-(methoxycarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)16-13-7-9-17(10-8-13)15(19)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)

InChI Key

SBJMNKLKUBCTRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g (3.9 mmol) of (1-benzyloxycarbonyl-piperidin-4-yl)isocyanate from Example 64, Step A in 10 mL of methanol was added 5 mg (cat) of DMAP. The reaction was stirred under nitrogen at rt for 24 h and then poured into water containing 2 mL of 2 N hydrochloric acid and was extracted twice with ethyl acetate. The organic layers were each washed with a portion of brine, dried over sodium sulfate, combined and concentrated to give 1.4 g of the crude title compound which can be used directly in subsequent reactions. 1H NMR (400 MHz, CDCl3): δ 1.32 (m, 2H), 1.92 (br d, J=10, 4H), 2.91 (v br t, 2H), 3.66 (br s, 3H+1H), 4.10 (m, 2H), 4.58 (br s, 1H), 5.09 (s, 2H), 7.33 (m, 5H).
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1 g
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10 mL
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2 mL
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Synthesis routes and methods II

Procedure details

The title compound is prepared from benzyl 4-aminopiperidine-1-carboxylate and methyl chloroformate following a procedure analogous to that described for Intermediate 26 Step 1. LC (method 1): tR=0.92 min; Mass spectrum (ESI+): m/z=293 [M+H]+.
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Intermediate 26
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